molecular formula C10H16N2OS B2691757 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole CAS No. 2201871-00-1

4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole

Cat. No.: B2691757
CAS No.: 2201871-00-1
M. Wt: 212.31
InChI Key: BUZGJCXLSWMWSV-UHFFFAOYSA-N
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Description

4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group and a methoxy group linked to a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole typically involves the reaction of 4-methylthiazole with 1-methyl-2-pyrrolidinemethanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

  • 2-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
  • 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine

Comparison: Compared to similar compounds, 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole is unique due to its specific substitution pattern and the presence of the thiazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-8-7-14-10(11-8)13-6-9-4-3-5-12(9)2/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZGJCXLSWMWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OCC2CCCN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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